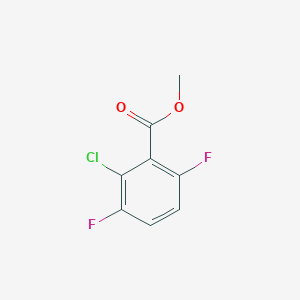

Methyl 2-chloro-3,6-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-3,6-difluorobenzoate is an organic compound that belongs to the family of benzoates. It is a white crystalline powder used in various fields of research and industries due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,6-difluorobenzoate can be synthesized through the esterification of 2-chloro-3,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,6-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3,6-difluorobenzoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 2-chloro-3,6-difluorobenzoic acid.

Reduction: 2-chloro-3,6-difluorobenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-3,6-difluorobenzoate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including benzoxadiazoles and benzofurans.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential anti-inflammatory properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,6-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Methyl 2,6-difluorobenzoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.

Methyl 4-chloro-2,6-difluorobenzoate: Contains a chlorine atom at a different position, resulting in distinct chemical properties.

Biological Activity

Methyl 2-chloro-3,6-difluorobenzoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H6ClF2O2 and features a benzoate structure with chlorine and fluorine substituents. The presence of these halogens significantly influences its chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily associated with its interactions with various biological targets:

- Enzyme Inhibition : Compounds with halogen substituents often act as enzyme inhibitors. This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in drug design.

- Antimicrobial Properties : Research indicates that halogenated compounds exhibit antimicrobial properties. This compound may inhibit the growth of bacteria and fungi by disrupting cellular processes or signaling pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their structural features and biological activities:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 2-chloro-6-fluorobenzoate | C8H6ClF2O2 | Contains one chlorine atom; less reactive than dichlorinated variants. |

| Methyl 4-chloro-2-fluorobenzoate | C8H6ClF2O2 | Different substitution pattern; used in similar applications. |

| Ethyl 4-chloro-2,6-difluorobenzoate | C9H8ClF2O2 | Contains ethyl group; changes solubility and potential applications. |

| Methyl 3-chloro-5-fluorobenzoate | C8H6ClF2O2 | Different position of substitutions; may exhibit unique biological activities. |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria due to its ability to disrupt cell wall synthesis.

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound binds to active sites of specific enzymes, leading to inhibition of their catalytic functions. This property is crucial for developing new therapeutic agents targeting metabolic disorders .

- Agricultural Applications : The compound's herbicidal properties have been explored in agricultural settings. Studies have shown that it can effectively control weed growth by inhibiting key metabolic pathways in plants.

Properties

IUPAC Name |

methyl 2-chloro-3,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZXEGBDPWQNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.